Mcl-1 Binding Affinity: Target Engagement Data for 2-(4-Chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide
The target compound demonstrates measurable binding to the anti-apoptotic Bcl-2 family protein Mcl-1 with Ki = 220 nM as determined by fluorescence polarization competition assay (human Mcl-1, origin not further specified in the curated entry) [1]. This distinguishes it from the 4-trifluoromethyl analog, N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, for which no Mcl-1 affinity data are currently deposited in ChEMBL or BindingDB, suggesting either untested or unreported activity against this target . The chloro substituent may provide an optimal balance of lipophilicity and electron-withdrawing character for the Mcl-1 binding pocket compared to the stronger electron-withdrawing CF₃ group.
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 220 nM (fluorescence polarization competition assay) |
| Comparator Or Baseline | N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: no Mcl-1 data reported |
| Quantified Difference | Activity demonstrated for target compound; comparator untested/unreported for this target |
| Conditions | Human Mcl-1 protein; fluorescence polarization competition assay; data curated in ChEMBL (CHEMBL4860820) and BindingDB (BDBM50568324) |
Why This Matters
The validated Mcl-1 affinity provides a defined biochemical anchor for procurement decisions—this compound has confirmed target engagement that can serve as a starting point for apoptosis-focused probe development, whereas the CF₃ analog lacks any documented activity at this therapeutically relevant target.
- [1] BindingDB Entry BDBM50568324; ChEMBL Compound CHEMBL4860820. Ki = 220 nM against Mcl-1 (human), fluorescence polarization competition assay. View Source
